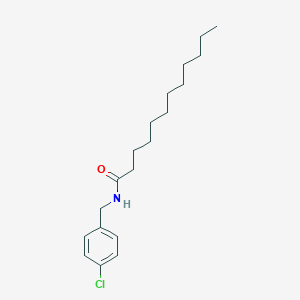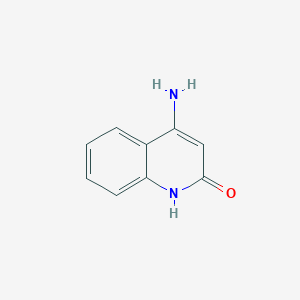
Spirasine IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirasine IX is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of salicylic acid and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
Spirasine IX works by inhibiting the activity of cyclooxygenase (COX) enzymes. These enzymes are involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, Spirasine IX reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Spirasine IX has a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Additionally, Spirasine IX has been found to have anti-cancer properties, inhibiting the growth of cancer cells. It has also been shown to have antioxidant properties, protecting cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Spirasine IX in lab experiments is its ability to inhibit COX enzymes, making it a useful tool for studying the role of inflammation in various diseases. Additionally, Spirasine IX has been found to have anti-cancer properties, making it a potential candidate for cancer research. However, one limitation of using Spirasine IX is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many future directions for research involving Spirasine IX. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of Spirasine IX for cancer treatment. Additionally, Spirasine IX may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine the efficacy and safety of Spirasine IX in these applications.
In conclusion, Spirasine IX is a chemical compound with a range of potential applications in scientific research. Its ability to inhibit COX enzymes and reduce inflammation makes it a useful tool for studying the role of inflammation in various diseases. Additionally, Spirasine IX has been found to have anti-cancer properties, making it a potential candidate for cancer research. Further research is needed to determine the optimal dosage and administration of Spirasine IX for these applications.
Méthodes De Synthèse
The synthesis of Spirasine IX involves the reaction of salicylic acid with acetic anhydride and sulfuric acid. This process results in the formation of a white crystalline solid that is then purified through recrystallization. The resulting compound has a melting point of approximately 160-165°C.
Applications De Recherche Scientifique
Spirasine IX has been used in a range of scientific research applications, including studies on cell signaling pathways, inflammation, and cancer. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. Additionally, Spirasine IX has been shown to inhibit the growth of cancer cells and has been studied as a potential anti-cancer agent.
Propriétés
Numéro CAS |
102386-47-0 |
|---|---|
Nom du produit |
Spirasine IX |
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(5R,9S,11R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one |
InChI |
InChI=1S/C20H25NO/c1-10-7-19-8-13-15-18(2)4-3-5-20(15)16(19)14(22)11(10)6-12(19)17(20)21(13)9-18/h11-13,15-17H,1,3-9H2,2H3/t11-,12-,13+,15-,16-,17?,18+,19?,20?/m1/s1 |
Clé InChI |
GDZKAQWKAOPGBO-GMYBCVFKSA-N |
SMILES isomérique |
C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C(=O)[C@H](C[C@@H]6C4N5C2)C(=C)C7 |
SMILES |
CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |
SMILES canonique |
CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |
Synonymes |
spirasine IX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



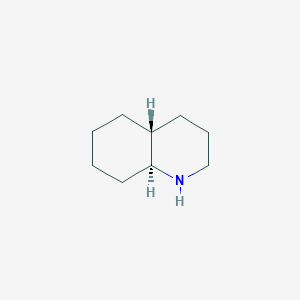
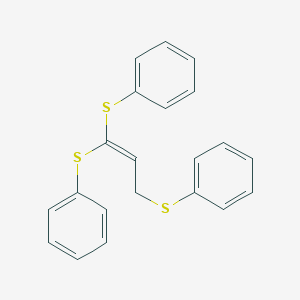
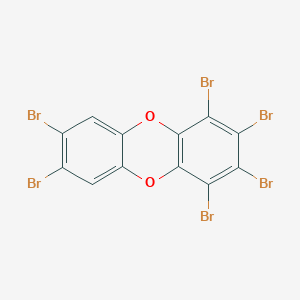
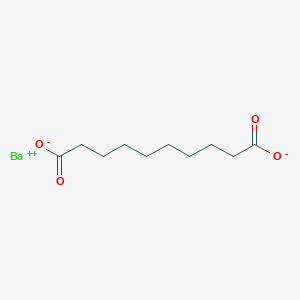
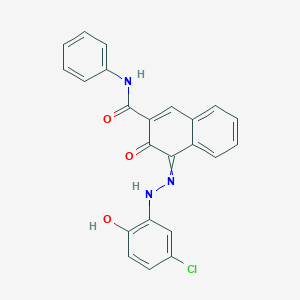
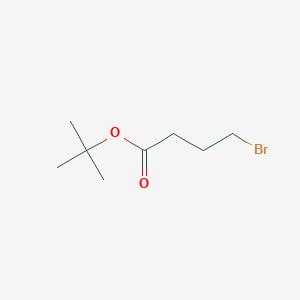
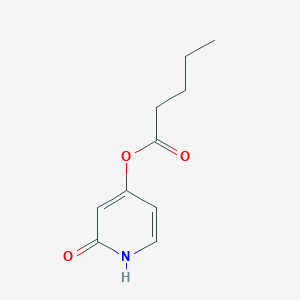
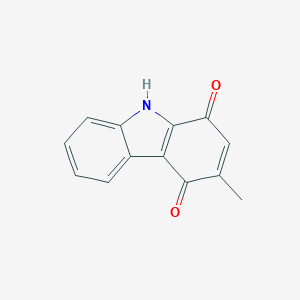
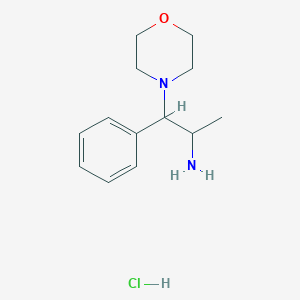
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
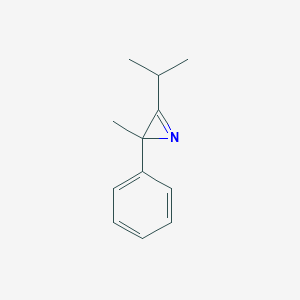
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
